
Tafluprost-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tafluprost-d4: is a deuterated analog of tafluprost, a synthetic prostaglandin F2α analog. It is primarily used as an internal standard in mass spectrometry for the quantification of tafluprost. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds during analytical procedures .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tafluprost-d4 involves the incorporation of deuterium atoms into the tafluprost molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The specific synthetic route may involve multiple steps, including the protection and deprotection of functional groups, to ensure the selective incorporation of deuterium atoms at desired positions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors for catalytic hydrogenation and advanced purification techniques such as chromatography to isolate the desired product. The process is designed to be efficient and cost-effective while maintaining high standards of quality control .
化学反応の分析
Types of Reactions: Tafluprost-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes.
Substitution: Substitution reactions can replace functional groups with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents (e.g., alkyl halides) are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
科学的研究の応用
Chemistry: Tafluprost-d4 is used as an internal standard in mass spectrometry to quantify tafluprost levels in various samples. This helps in accurate and precise measurement of tafluprost concentrations in research and quality control settings .
Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of tafluprost. It helps in understanding how tafluprost is absorbed, distributed, metabolized, and excreted in biological systems .
Medicine: this compound is used in the development and testing of tafluprost-based medications. It aids in the accurate measurement of drug levels in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies .
Industry: In the pharmaceutical industry, this compound is used in quality control processes to ensure the consistency and purity of tafluprost-containing products. It is also used in the development of new formulations and delivery systems .
作用機序
Tafluprost-d4 itself does not have a direct mechanism of action as it is primarily used as an analytical standard. tafluprost, the non-deuterated analog, is a prostaglandin F2α analog that exerts its effects by binding to the prostanoid FP receptor. This binding leads to a series of intracellular events that result in the reduction of intraocular pressure, making it useful in the treatment of conditions like open-angle glaucoma and ocular hypertension .
類似化合物との比較
Similar Compounds:
Latanoprost: Another prostaglandin F2α analog used to reduce intraocular pressure.
Bimatoprost: A synthetic prostamide analog with similar applications in glaucoma treatment.
Travoprost: Another prostaglandin analog used for reducing intraocular pressure.
Uniqueness of Tafluprost-d4: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This deuteration provides a distinct mass difference that allows for precise quantification of tafluprost in complex mixtures. Additionally, the deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, potentially leading to different biological effects compared to non-deuterated analogs .
特性
分子式 |
C25H34F2O5 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3-,15-14+/t20-,21-,22+,23-/m1/s1/i4D2,9D2 |
InChIキー |
WSNODXPBBALQOF-INPMSDDOSA-N |
異性体SMILES |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




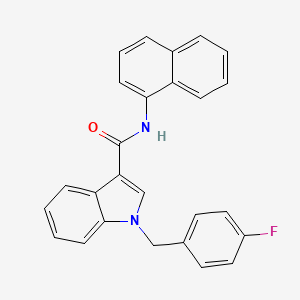

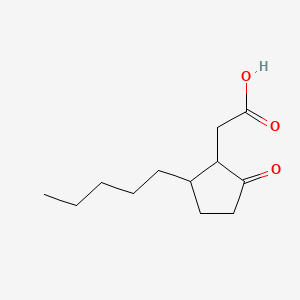
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
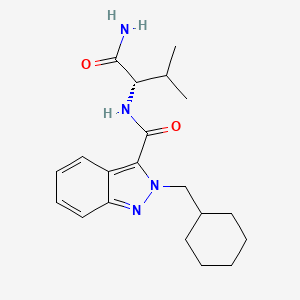
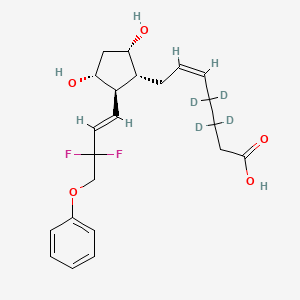
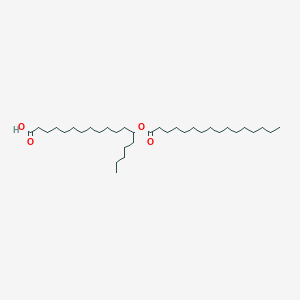
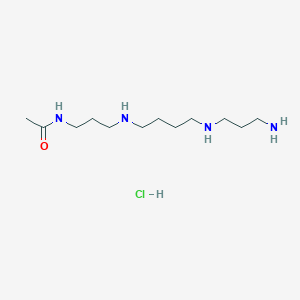
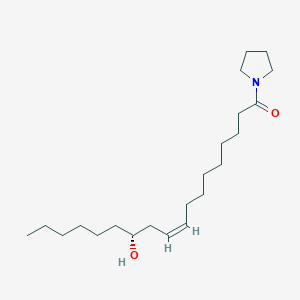
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride](/img/structure/B10765147.png)
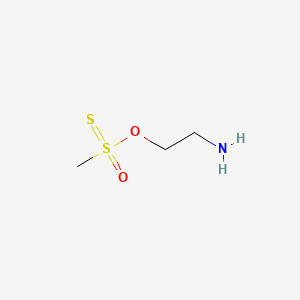
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)
